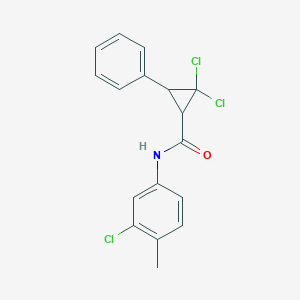
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDP, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide is a potent inhibitor of the protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspases. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations is that 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has low solubility in water, which can make it difficult to use in certain assays. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of CK2 based on the structure of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide. Furthermore, future studies should focus on the in vivo efficacy and safety of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide in animal models. Finally, the development of more efficient synthesis methods for 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide could facilitate its use in various research applications.
Métodos De Síntesis
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 3-chloro-4-methylphenol. The first step involves the conversion of 3-chloro-4-methylphenol to 3-chloro-4-methylphenylacetic acid, which is then converted to 3-chloro-4-methylphenylacetyl chloride. The next step involves the reaction of 3-chloro-4-methylphenylacetyl chloride with phenylcyclopropanecarboxamide in the presence of a base to yield 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C17H14Cl3NO |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14Cl3NO/c1-10-7-8-12(9-13(10)18)21-16(22)15-14(17(15,19)20)11-5-3-2-4-6-11/h2-9,14-15H,1H3,(H,21,22) |
Clave InChI |
YLTOZTQZBJEWDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298228.png)
![3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298229.png)
![2-(3-{[3-(dimethylamino)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298230.png)
![5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298232.png)
![3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298233.png)
![{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid](/img/structure/B298234.png)
![(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298235.png)
![2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298237.png)
![5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298238.png)
![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298239.png)
![ethyl (2Z)-2-(4-methoxybenzylidene)-7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298241.png)
![ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B298247.png)
![4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B298252.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B298253.png)